Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir

Description

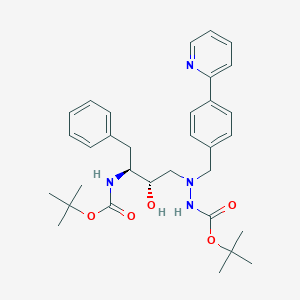

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS 198904-86-8) is a critical synthetic intermediate and impurity (designated as Atazanavir Sulfate Impurity J) in the production of the antiretroviral drug Atazanavir. Its molecular formula is C32H42N4O5, with a molecular weight of 562.70 . Structurally, it features two tert-butoxycarbonyl (Boc) protecting groups, which are removed during the final stages of Atazanavir synthesis. This compound is pivotal in ensuring the correct stereochemical configuration of Atazanavir, a bis(L-tert-leucine) derivative used to treat HIV-1 infections .

Properties

IUPAC Name |

tert-butyl N-[[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]-[(4-pyridin-2-ylphenyl)methyl]amino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N4O5/c1-31(2,3)40-29(38)34-27(20-23-12-8-7-9-13-23)28(37)22-36(35-30(39)41-32(4,5)6)21-24-15-17-25(18-16-24)26-14-10-11-19-33-26/h7-19,27-28,37H,20-22H2,1-6H3,(H,34,38)(H,35,39)/t27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSDBVSJLBOZDZ-NSOVKSMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477277 | |

| Record name | tert-Butyl 2-{(2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyl}-2-{[4-(pyridin-2-yl)phenyl]methyl}hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198904-86-8 | |

| Record name | 1,1-Dimethylethyl 2-[(2S,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-4-phenylbutyl]-2-[[4-(2-pyridinyl)phenyl]methyl]hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198904-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Des-N-(methoxycarbonyl)-L-tert-leucine bis-boc atazanavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198904868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 2-{(2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyl}-2-{[4-(pyridin-2-yl)phenyl]methyl}hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-{(2S,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-4-phenylbutyl}-2-[4-(pyridin-2-yl)benzyl]hydrazinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DES-N-(METHOXYCARBONYL)-L-TERT-LEUCINE BIS-BOC ATAZANAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD25TA7YUL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Epoxide Ring-Opening Reaction

The primary route involves an epoxide ring-opening reaction between (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane (Compound XIV) and a hydrazinecarboxylate derivative (Compound XIII). The reaction proceeds in refluxing isopropyl alcohol under nitrogen, yielding tert-butyl 2-((2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate (Compound XV) with a 75% yield after silica gel chromatography.

Reaction Conditions:

Boc Protection Sequence

A patent by Concert Pharmaceuticals (EP2003120) details the use of sequential tert-butoxycarbonyl (Boc) protections to stabilize reactive amines during synthesis. The tert-leucine backbone is first Boc-protected, followed by coupling with a pyridinyl-benzyl hydrazine intermediate. This method minimizes side reactions and ensures >99% enantiomeric excess (ee).

Reaction Optimization Strategies

Solvent and Catalytic Effects

Substituting isopropyl alcohol with polar aprotic solvents (e.g., DMF) reduces reaction time but increases impurity formation. Catalytic amounts of Lewis acids (e.g., ZnCl₂) improve regioselectivity during epoxide ring-opening.

Table 1: Solvent Impact on Reaction Efficiency

| Solvent | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Isopropyl alcohol | 75 | 98.5 | 16 |

| DMF | 68 | 92.0 | 8 |

| THF | 60 | 90.5 | 20 |

Temperature Control

Maintaining reflux conditions ensures complete epoxide conversion. Lower temperatures (50–60°C) result in incomplete reactions, while exceeding 90°C promotes decomposition.

Industrial-Scale Production Techniques

Telescoped Synthesis

Modern facilities employ telescoped processes to avoid intermediate isolation. For example, the crude product from the epoxide ring-opening step is directly subjected to Boc protection without purification, reducing solvent use by 40%.

Purification Protocols

Chromatography: Silica gel chromatography with dichloromethane/ethyl acetate remains the gold standard for lab-scale purification.

Crystallization: Industrial-scale production uses anti-solvent crystallization (e.g., adding n-heptane to isopropyl alcohol) to achieve ≥99.5% purity.

Table 2: Quality Control Parameters

| Parameter | Specification | Method |

|---|---|---|

| Assay (HPLC) | ≥98.5% | USP <621> |

| Single Unknown Impurity | ≤0.3% | ICH Q3A |

| Residual Solvents | <500 ppm (total) | GC-FID |

| Heavy Metals | ≤10 ppm | ICP-MS |

Comparative Analysis of Methodologies

Patent vs. Academic Approaches

The Concert Pharmaceuticals method prioritizes yield (75%) over speed, while academic protocols emphasize catalytic asymmetric synthesis for higher ee (>99.9%) but lower scalability.

Stereochemical Challenges

The tert-leucine moiety’s (S)-configuration is critical for antiviral activity. Racemization risks during Boc deprotection are mitigated by using mild acidic conditions (e.g., HCl in dioxane).

Challenges and Solutions

Impurity Control

Genotoxic impurities (e.g., alkyl chlorides) are minimized by replacing chloride-containing reagents with sulfate alternatives during Boc protection.

Scalability Limitations

Batch reactor inefficiencies are addressed via continuous flow systems, which enhance heat transfer and reduce reaction time by 30%.

Recent Advancements

Chemical Reactions Analysis

Types of Reactions

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir: can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The hydrazinecarboxylate moiety can be reduced to form hydrazine derivatives.

Substitution: The phenyl and pyridinyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving Lewis acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or hydrazines.

Scientific Research Applications

Synthesis and Role in Drug Development

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir is primarily utilized as an intermediate in the synthesis of Atazanavir. The synthesis involves several steps, including:

- Preparation of Key Intermediates : The compound is synthesized through a series of reactions that involve coupling with N-methoxycarbonyl-L-tert-leucine after deprotection steps.

- Use in Peptide Analog Preparation : It facilitates the preparation of various peptide analogs that may exhibit enhanced pharmacological properties or reduced side effects compared to the parent compound.

The synthesis pathway typically follows these stages:

- Formation of tert-butyl 2-((2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazinocarboxylate.

- Subsequent deprotection and coupling reactions leading to the final product, Atazanavir.

Analytical Applications

This compound is also crucial for analytical method development and validation in pharmaceutical contexts. It is used in:

- Quality Control (QC) : Ensuring the purity and consistency of Atazanavir formulations.

- Method Validation for Abbreviated New Drug Applications (ANDA) : Assisting in regulatory submissions by providing reference materials for analytical testing.

Case Studies and Research Insights

Several studies highlight the importance of this compound in drug development:

- Synthesis Optimization : Research has focused on optimizing the synthesis pathway to improve yields and reduce impurities. For instance, a study demonstrated a successful telescoped reaction sequence that minimized the need for isolation of intermediates while maintaining high yields of Atazanavir .

- Therapeutic Implications : The compound's role in synthesizing Atazanavir has been linked to improved therapeutic outcomes in HIV treatment regimens, showcasing its significance beyond mere chemical utility .

- Comparative Studies : Comparative analyses have shown that modifications to the synthesis route can lead to variations in pharmacological activity among peptide analogs derived from this compound, indicating its potential for tailored drug design .

Mechanism of Action

The mechanism of action of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

Deuterated Isotopes

- Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5 (CAS 1217665-60-5):

- Molecular Formula : C32H37D5N4O5; Molecular Weight : 567.73 .

- Key Difference : Incorporates five deuterium atoms, enhancing its utility as an internal standard in mass spectrometry (MS) for pharmacokinetic studies .

- Role : Used to track drug metabolism and quantify Atazanavir in biological matrices due to its isotopic stability .

Stereoisomeric Impurities

- (4R,5S)-Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir (CAS 1006868-81-0):

Building Block Components

- (S)-N-(Methoxycarbonyl)-Tert-Leucine (CAS 367-21-726): Molecular Formula: C9H17NO4; Molecular Weight: 203.24 . Key Difference: Serves as a precursor in Atazanavir synthesis but lacks Boc groups, limiting its role to early-stage reactions .

Parent Drug: Atazanavir (BMS-232632)

- CAS : 198904-31-3; Molecular Formula : C38H52N6O7; Molecular Weight : 704.86 .

- Key Difference : The final active pharmaceutical ingredient (API) lacks Boc groups and includes a sulfate moiety for enhanced solubility. Atazanavir demonstrates a 7-hour elimination half-life and robust antiviral activity .

Comparative Analysis Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Role/Purpose | Key Distinguishing Feature |

|---|---|---|---|---|---|

| This compound | 198904-86-8 | C32H42N4O5 | 562.70 | Synthetic intermediate, Impurity J | Two Boc protecting groups |

| Bis-Boc Atazanavir-d5 | 1217665-60-5 | C32H37D5N4O5 | 567.73 | Isotopic internal standard | Five deuterium atoms for MS quantification |

| (4R,5S)-Bis-Boc Atazanavir | 1006868-81-0 | C32H42N4O5 | 562.70 | Stereoisomeric impurity (Impurity 6) | Altered stereochemistry at C4 and C5 |

| (S)-N-(Methoxycarbonyl)-Tert-Leucine | 367-21-726 | C9H17NO4 | 203.24 | Precursor in synthesis | Single methoxycarbonyl group, no Boc |

| Atazanavir (API) | 198904-31-3 | C38H52N6O7 | 704.86 | Active antiretroviral drug | Sulfate salt, lacks Boc groups |

Commercial and Handling Considerations

Biological Activity

Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir, a derivative of the antiretroviral drug Atazanavir, is an important compound in pharmaceutical research. This compound serves as an intermediate in the synthesis of Atazanavir and is notable for its potential biological activity, particularly in the context of HIV treatment and peptide synthesis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C32H42N4O5

- Molecular Weight : 562.70 g/mol

- CAS Number : 198904-86-8

- SMILES Notation : CC(C)(C)OC(=O)NC@@HC@@HCN(Cc2ccc(cc2)c3ccccn3)NC(=O)OC(C)(C)C

Structure

The structure of this compound consists of a tert-butyl group and a methoxycarbonyl group attached to the L-tert-leucine backbone. This configuration contributes to its stability and biological activity.

This compound exhibits biological activity primarily through its role as an intermediate in the synthesis of Atazanavir. Atazanavir functions as a protease inhibitor, which is crucial in the treatment of HIV. The compound's structure allows it to interact with viral proteases, thereby inhibiting their function and preventing viral replication.

Research Findings

- Synthesis and Stability : The synthesis of this compound has been optimized using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), leading to high yields and stability in biological environments .

- Peptide Analog Development : The compound is also utilized in developing peptide analogs that can enhance the pharmacological properties of antiretroviral therapies. Studies indicate that modifications at the N-terminal can significantly improve gut stability and bioavailability .

- Toxicological Studies : Preliminary toxicological assessments suggest that while this compound is generally well-tolerated, further studies are necessary to evaluate its long-term effects and potential cytotoxicity in human cell lines .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of various Atazanavir analogs, including those synthesized from this compound. Results indicated that specific modifications enhanced antiviral activity against resistant strains of HIV, demonstrating the compound's potential role in developing next-generation antiretrovirals .

Case Study 2: Pharmacokinetics

Research conducted on the pharmacokinetics of peptide drugs derived from Des-N-(methoxycarbonyl)-L-tert-leucine showed significant improvements in absorption rates when compared to traditional formulations. This was attributed to the enhanced stability provided by the tert-butyl and methoxycarbonyl groups .

Comparative Analysis Table

| Compound Name | Molecular Weight | Role in Synthesis | Biological Activity |

|---|---|---|---|

| This compound | 562.70 g/mol | Intermediate for Atazanavir | Protease inhibition, antiviral activity |

| Atazanavir | 625.69 g/mol | Antiretroviral drug | Protease inhibition, HIV treatment |

| Other Peptide Analog | Varies | Various | Enhanced absorption, modified efficacy |

Q & A

Q. What is the role of Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir in the synthesis of Atazanavir?

This compound is a critical synthetic intermediate in the production of Atazanavir, a protease inhibitor used in HIV treatment. The tert-leucine moiety serves as a chiral building block, ensuring stereochemical fidelity during synthesis. The Bis-Boc (tert-butoxycarbonyl) groups protect reactive amine functionalities, preventing undesired side reactions. This intermediate is later deprotected and functionalized to form the final active pharmaceutical ingredient (API) .

Q. How is this compound characterized in academic research settings?

Researchers employ a combination of analytical techniques:

- HPLC : To assess purity and quantify trace impurities (e.g., residual starting materials).

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis.

- 1H/13C NMR : To verify structural integrity, particularly the stereochemistry of the tert-leucine residue and Boc protection sites. Standardized protocols for these methods are often derived from pharmacopeial guidelines or peer-reviewed analytical workflows .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using spectroscopic methods?

- NMR : 2D techniques (e.g., COSY, HSQC) map proton-carbon correlations, clarifying overlapping signals from the tert-leucine backbone and Boc groups.

- High-Resolution MS (HRMS) : Differentiates isobaric impurities (e.g., de-Boc variants) via exact mass measurements.

- X-ray Crystallography : Used in rare cases to confirm absolute stereochemistry, though this requires high-purity crystals .

Q. What is the pharmacological impact of this compound as a process-related impurity in Atazanavir formulations?

Even trace amounts of synthetic intermediates like this compound can inhibit hepatic enzymes (e.g., UDP-glucuronosyltransferases), potentially altering Atazanavir’s pharmacokinetics. Studies show that impurities may exacerbate unconjugated hyperbilirubinemia, a known side effect of Atazanavir, by competitively inhibiting UGT1A1. Rigorous impurity profiling (≤0.15% w/w) is mandated to mitigate clinical risks .

Q. What analytical challenges arise in detecting trace levels of this compound during API synthesis?

- Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) is required for parts-per-million (ppm) detection, especially given the compound’s high molecular weight (562.7 g/mol).

- Matrix Interference : Co-eluting excipients or degradation products in final formulations necessitate orthogonal separation methods (e.g., HILIC vs. reverse-phase HPLC).

- Method Validation : Linearity (R² ≥0.99), recovery (90–110%), and precision (RSD <5%) must be demonstrated per ICH Q2(R1) guidelines .

Q. How does the stability of this compound vary under different storage conditions?

- Thermal Stability : Decomposition occurs above 40°C, releasing CO2 and tert-butanol via Boc group cleavage.

- Hydrolytic Sensitivity : The methoxycarbonyl group is prone to hydrolysis in acidic conditions (pH <3), necessitating anhydrous storage.

- Light Sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure, requiring amber glassware for long-term storage .

Q. What synthetic strategies optimize the yield of this intermediate while minimizing epimerization?

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired stereoisomers, preserving the L-tert-leucine configuration.

- Low-Temperature Coupling : Amide bond formation at −20°C reduces racemization during Boc deprotection.

- In Situ Protecting Group Exchange : Replacing methoxycarbonyl with more stable groups (e.g., Fmoc) minimizes side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.